molecular formula C16H15N3O2 B2811124 N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide CAS No. 930037-61-9

N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Número de catálogo: B2811124
Número CAS: 930037-61-9
Peso molecular: 281.315
Clave InChI: HXCNLRFMVUGFKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide is a synthetic indazole carboxamide derivative characterized by a methoxyphenylmethyl substituent at the indazole nitrogen. The methoxy group (-OCH₃) at the para position of the benzyl moiety confers distinct electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.

Propiedades

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16(20)15-13-4-2-3-5-14(13)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNLRFMVUGFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 4-methoxybenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and affecting cell proliferation and survival .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the indazole nitrogen or the carboxamide side chain. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name Substituent on Indazole N Carboxamide Side Chain Molecular Formula Key Features
N-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide 4-Methoxyphenylmethyl None (direct carboxamide) C₁₆H₁₅N₃O₂ (inferred) Electron-donating methoxy enhances lipophilicity
N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide 4-Sulfamoylphenyl None C₁₄H₁₂N₄O₃S Sulfamoyl group increases polarity and hydrogen bonding
FUB-AKB48 (N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) 4-Fluorobenzyl Adamantane C₂₅H₂₆FN₃O (inferred) Fluorine enhances metabolic stability; adamantane adds rigidity
AB-FUBINACA 4-Fluorobenzyl Amino-oxobutanamide C₂₀H₂₂FN₅O₂ Ester/amide hybrid; synthetic cannabinoid activity
N-[(4-Chlorophenyl)methyl]-N-methyl-3-[(3-methylphenyl)methyl]-1H-indazole-5-carboxamide 4-Chlorophenylmethyl Methyl and 3-methylbenzyl C₂₄H₂₂ClN₃O₂ Chlorine increases electronegativity; complex substitution pattern
Key Observations:
  • Methoxy vs. However, methoxy may improve blood-brain barrier penetration due to moderate lipophilicity.
  • Carboxamide Side Chains: Adamantane (FUB-AKB48 ) and amino-oxobutanamide (AB-FUBINACA ) substituents introduce steric bulk or hydrogen-bonding capacity, critical for cannabinoid receptor subtype selectivity. The target compound lacks such modifications, suggesting divergent pharmacological targets.
  • Sulfamoyl vs. Methoxy : N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide exhibits higher polarity due to the sulfamoyl group (-SO₂NH₂), likely reducing CNS activity but improving aqueous solubility.

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Fluorinated analogs (e.g., FUB-AKB48 ) resist oxidative metabolism due to C-F bond strength, whereas the methoxy group in the target compound may undergo demethylation, shortening half-life .
  • Solubility : The sulfamoyl analog has a calculated LogP of ~1.2 (lower than the target compound’s estimated ~2.8), indicating better solubility but reduced membrane permeability.

Receptor Binding and Activity

  • Synthetic Cannabinoid Analogs: AB-FUBINACA and FUB-AKB48 are potent CB1/CB2 agonists, with EC₅₀ values in the nanomolar range. The 4-fluorobenzyl group and adamantane side chain are critical for high-affinity binding. The target compound’s methoxy group may shift selectivity toward non-cannabinoid targets.
  • Electron-Donating Effects : Methoxy’s +M effect could enhance π-π stacking in aromatic receptor pockets, differing from sulfamoyl’s -I effect, which may disrupt such interactions .

Actividad Biológica

N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its interactions with various biological macromolecules. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding modulates their activity, leading to various physiological effects:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Receptor Interaction : It can also interact with cellular receptors, influencing signal transduction pathways associated with cell proliferation and survival .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. By inhibiting specific enzymes linked to inflammation, it may reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammatory responses in various models.

2. Antitumor Activity

The compound has shown promising antitumor activity in several studies. For instance:

  • In vitro Studies : It demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • In vivo Models : In animal models, this compound has been shown to inhibit tumor growth effectively. Specific IC50 values for different cancer types indicate its potency as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessIC50 Values (nM)Reference
Anti-inflammatoryModerateNot specified
Antitumor (e.g., HCT116)High0.64 μM
Enzyme inhibitionSignificantVaries by target

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of this compound against HCT116 colon cancer cells. The results indicated a strong inhibitory effect on cell proliferation, with an IC50 value of approximately 0.64 μM. This suggests that the compound could be a candidate for further development as a therapeutic agent in colorectal cancer treatment .

Q & A

Q. How can metabolic instability be addressed during drug development?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., demethylation of the methoxy group). Introduce deuterium or fluorine atoms at labile positions to enhance metabolic stability. Validate with LC-MS metabolite profiling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.